THJ-2201 as a synthetic cannabinoid receptor agonist
THJ-2201 as a synthetic cannabinoid receptor agonist
An In-depth Examination of the Synthetic Cannabinoid Receptor Agonist
Abstract
THJ-2201, --INVALID-LINK--methanone, is a potent synthetic cannabinoid receptor agonist (SCRA) that has emerged as a compound of interest in forensic and pharmacological research. As a structural analog of AM-2201, with the indole core substituted by an indazole ring, THJ-2201 exhibits high affinity and efficacy at both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors. This technical guide provides a comprehensive overview of THJ-2201, including its chemical properties, synthesis, pharmacological profile, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and drug development professionals engaged in the study of synthetic cannabinoids.
Chemical and Physical Properties
THJ-2201 is an indazole-based synthetic cannabinoid.[1] Its chemical structure and properties are summarized in the table below.
| Property | Value |
| IUPAC Name | --INVALID-LINK--methanone |
| Molecular Formula | C23H21FN2O |
| Molar Mass | 360.432 g/mol [1] |
| CAS Number | 1801552-01-1[1] |
| Appearance | Crystalline solid (in pure form) |
| Solubility | Soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). |
Synthesis
Step 1: N-Alkylation of Indazole-3-carboxylic Acid
The synthesis would likely begin with the N-alkylation of indazole-3-carboxylic acid with a suitable 5-fluoropentylating agent, such as 1-bromo-5-fluoropentane, in the presence of a base.
Step 2: Amide Coupling to form THJ-2201
The resulting N-alkylated indazole-3-carboxylic acid would then be coupled with 1-naphthoyl chloride. This is a standard amide bond formation reaction, likely facilitated by a coupling agent or by converting the carboxylic acid to a more reactive acyl chloride.
Pharmacological Profile
Receptor Binding Affinity
THJ-2201 is a potent agonist at both CB1 and CB2 receptors. It acts as a full agonist with a high binding affinity for both receptor subtypes.[1]
| Receptor | Binding Affinity (Ki) |
| CB1 | 1.34 nM[1] |
| CB2 | 1.32 nM[1] |
Functional Activity
As a full agonist, THJ-2201 effectively activates downstream signaling pathways upon binding to cannabinoid receptors. This includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels, and the recruitment of β-arrestin.
In Vitro and In Vivo Effects
Studies have shown that THJ-2201 can induce various biological effects. In vitro, it has been demonstrated to cause nephrotoxicity in human proximal tubule cells by disrupting mitochondrial function and triggering apoptosis.[2] Additionally, it has been shown to enhance CB1 receptor-mediated neuronal differentiation in vitro.[3]
In vivo studies in animal models are limited. However, like other potent SCRAs, it is expected to produce a range of physiological and behavioral effects consistent with CB1 receptor activation, including altered motor function and sensory perception.
Experimental Protocols
Receptor Binding Assay (General Protocol)
This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for CB1 or CB2 receptors.
Materials:
-
Cell membranes expressing human CB1 or CB2 receptors
-
Radioligand (e.g., [3H]CP55,940)
-
Test compound (THJ-2201)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 0.5% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, 0.5% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail and vials
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of THJ-2201 in binding buffer.
-
In a 96-well plate, add cell membranes, radioligand, and either buffer (for total binding), a saturating concentration of a non-radiolabeled ligand (for non-specific binding), or the test compound.
-
Incubate at 30°C for 60-90 minutes.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer.
-
Place filters in scintillation vials with scintillation cocktail.
-
Quantify radioactivity using a liquid scintillation counter.
-
Analyze the data to determine the IC50 value, which can then be converted to the Ki value.
cAMP Accumulation Assay (General Protocol)
This assay measures the ability of a compound to inhibit forskolin-stimulated cAMP production in cells expressing CB1 or CB2 receptors.
Materials:
-
CHO or HEK293 cells stably expressing human CB1 or CB2 receptors
-
Assay buffer (e.g., HBSS with 20 mM HEPES and 0.1% BSA)
-
Forskolin
-
Test compound (THJ-2201)
-
cAMP detection kit (e.g., HTRF, ELISA)
Procedure:
-
Seed cells in a 96-well plate and grow to confluence.
-
Pre-incubate cells with varying concentrations of THJ-2201 for 15-30 minutes.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 5 µM) for 15-30 minutes.
-
Lyse the cells and measure intracellular cAMP levels using a commercial cAMP detection kit according to the manufacturer's instructions.
-
Analyze the data to determine the EC50 value for the inhibition of cAMP production.
β-Arrestin Recruitment Assay (General Protocol)
This assay measures the recruitment of β-arrestin to the activated CB1 or CB2 receptor, often using a commercially available platform like the PathHunter® assay.
Materials:
-
PathHunter® cells co-expressing a ProLink™-tagged CB1 or CB2 receptor and an Enzyme Acceptor (EA)-tagged β-arrestin.
-
Cell plating reagent
-
Test compound (THJ-2201)
-
PathHunter® detection reagents
Procedure:
-
Dispense cells into a white, clear-bottom 96-well plate.
-
Add serial dilutions of THJ-2201 to the wells.
-
Incubate the plate at 37°C for 90 minutes.
-
Add the PathHunter® detection reagents according to the manufacturer's protocol.
-
Incubate at room temperature for 60 minutes.
-
Read the chemiluminescent signal using a plate reader.
-
Analyze the data to determine the EC50 value for β-arrestin recruitment.
Analytical Characterization
The identification and quantification of THJ-2201 in forensic samples are typically performed using a combination of analytical techniques.
| Technique | Application |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Provides structural information based on the mass-to-charge ratio of fragmented ions. It is a common method for the initial identification of THJ-2201 in seized materials. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Offers high sensitivity and selectivity for the quantification of THJ-2201 and its metabolites in biological matrices such as blood and urine. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural elucidation of the molecule, confirming the connectivity of atoms. 1H and 13C NMR are essential for the unambiguous identification of novel synthetic cannabinoids. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identifies the functional groups present in the molecule based on the absorption of infrared radiation. |
Conclusion
THJ-2201 is a potent, full agonist of both CB1 and CB2 receptors, with a pharmacological profile that warrants further investigation. This technical guide provides a foundational understanding of its chemical properties, a plausible synthetic route, its pharmacological effects, and the key experimental methodologies for its study. As the landscape of synthetic cannabinoids continues to evolve, a thorough understanding of compounds like THJ-2201 is crucial for the scientific and drug development communities to address the challenges they present.
Disclaimer: THJ-2201 is a controlled substance in many jurisdictions. The synthesis, possession, and use of this compound are subject to legal restrictions. This document is intended for informational and research purposes only. All experiments should be conducted in accordance with local laws and regulations and under appropriate safety protocols.
References
- 1. tandfonline.com [tandfonline.com]
- 2. THJ-2201 (1-[(5-Fluoropentyl)-1H-indazol-3-yl](naphthalen-1-yl)methanone) 0.1 mg/ml in Acetonitrile [lgcstandards.com]
- 3. The Synthetic Cannabinoids THJ-2201 and 5F-PB22 Enhance In Vitro CB1 Receptor-Mediated Neuronal Differentiation at Biologically Relevant Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
